(Z)-Hex-4-enal

Description

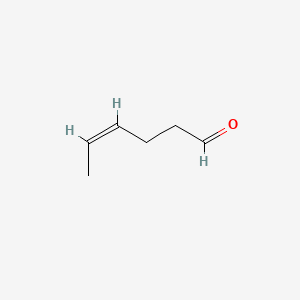

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hex-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-3,6H,4-5H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCMFIRORYQTCL-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884096 | |

| Record name | 4-Hexenal, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | cis-4-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/64/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

125.00 to 129.00 °C. @ 760.00 mm Hg | |

| Record name | (E)-4-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in ethanol, phthalates, ethers and most fixed oils | |

| Record name | cis-4-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/64/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.971 | |

| Record name | cis-4-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/64/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4634-89-3, 25166-87-4 | |

| Record name | (4Z)-4-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4634-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004634893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexenal, (4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexenal, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-4-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXENAL, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S58SB58N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (E)-4-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of cis-4-Hexenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hexenal is an unsaturated aldehyde that, along with its trans-isomer, is recognized as a "green leaf volatile," contributing to the characteristic aroma of freshly cut grass and various fruits and vegetables. Its unique chemical structure and sensory properties make it a subject of interest in flavor chemistry, agriculture, and potentially in the study of biological signaling, given the role of volatile organic compounds in intercellular communication. This technical guide provides a comprehensive overview of the known physicochemical properties of cis-4-hexenal, intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. All quantitative data is presented in a structured format for clarity and ease of comparison.

Physicochemical Data

The following table summarizes the key physicochemical properties of cis-4-Hexenal. It is important to note that some data, particularly the melting point, are estimated values due to the limited availability of experimentally determined figures in peer-reviewed literature.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colorless liquid (estimated) | [3] |

| Boiling Point | 127.2 ± 9.0 °C (at 760 mmHg, Predicted) 73.5 - 75 °C (at 13.33 kPa) | [1] |

| Melting Point | -78 °C (estimate) | [4] |

| Density | 0.828 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.422 | [1] |

| Solubility | Slightly soluble in water. Soluble in acetic acid, phthalate esters, ethers, and most non-volatile oils. | [1] |

| Vapor Pressure | 11.264 mmHg at 25°C | [1] |

| Flash Point | 17.965 °C | [1] |

| CAS Number | 4634-89-3 | [1][3][5] |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of cis-4-Hexenal are not extensively published. However, standard methodologies for characterizing similar volatile aldehydes are well-established. The following sections outline generalized experimental workflows.

Determination of Boiling Point

The boiling point of a liquid aldehyde like cis-4-Hexenal can be determined using several standard laboratory methods. A common and efficient technique is the Thiele tube method, which requires a small sample volume.

Diagram 1: Workflow for Boiling Point Determination using the Thiele Tube Method.

Determination of Solubility

The solubility of cis-4-Hexenal in various solvents can be qualitatively and quantitatively determined. A general qualitative procedure involves the direct mixing of the solute and solvent.

Diagram 2: General Workflow for Qualitative Solubility Determination.

Safety and Handling

cis-4-Hexenal is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[7] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide provides a summary of the currently available physicochemical data for cis-4-Hexenal. While key properties have been compiled, the notable absence of detailed, publicly available experimental spectral data highlights an area for future research. The provided generalized experimental protocols offer a starting point for the in-house determination of its properties. As a molecule of interest in various scientific domains, a more complete characterization of cis-4-Hexenal will be invaluable for its future applications.

References

- 1. chembk.com [chembk.com]

- 2. Human Metabolome Database: Showing metabocard for (Z)-4-Hexenal (HMDB0040271) [hmdb.ca]

- 3. (Z)-4-hexenal, 4634-89-3 [thegoodscentscompany.com]

- 4. 4-Hexenal CAS#: 2100-19-8 [m.chemicalbook.com]

- 5. femaflavor.org [femaflavor.org]

- 6. spectrabase.com [spectrabase.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide on the Natural Occurrence of (Z)-Hex-4-enal in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (Z)-Hex-4-enal in the plant kingdom. The document details its biosynthetic origins, summarizes its presence in various plant species, and provides a detailed experimental protocol for its identification and analysis.

Introduction

This compound, a volatile organic compound, is a member of the C6-aldehyde family, often associated with the characteristic "green leaf" aroma of freshly cut plants. These compounds play a significant role in plant defense mechanisms and signaling pathways. While the presence of C6-aldehydes is widely documented, specific quantitative data for this compound remains limited in publicly available scientific literature. This guide synthesizes the current knowledge on its qualitative occurrence and provides the necessary technical information for its further investigation.

Natural Occurrence of this compound

This compound has been identified as a volatile component in a limited number of plant species. The following table summarizes the plants in which its presence has been qualitatively reported. It is important to note that while detected, the precise concentrations of this compound in these plants have not been extensively quantified in the reviewed literature.

| Plant Species | Common Name | Family | Plant Part(s) |

| Allium cepa | Onion | Amaryllidaceae | Bulb |

| Allium fistulosum | Welsh Onion | Amaryllidaceae | Bulb |

| Citrullus lanatus | Watermelon | Cucurbitaceae | Fruit |

This table is based on available qualitative data. Quantitative data on the concentration of this compound is not widely reported.

Biosynthesis of this compound in Plants

This compound, like other C6-aldehydes, is synthesized in plants through the lipoxygenase (LOX) pathway. This pathway is initiated in response to tissue damage, such as from herbivory or mechanical stress. The primary precursors for C6-aldehydes are polyunsaturated fatty acids, particularly linolenic acid.

The key enzymatic steps are:

-

Lipoxygenase (LOX) : This enzyme introduces molecular oxygen into a polyunsaturated fatty acid (e.g., linolenic acid) to form a hydroperoxide.

-

Hydroperoxide Lyase (HPL) : This enzyme then cleaves the hydroperoxide intermediate to form a C6-aldehyde and a C12-oxo-acid.

The diagram below illustrates the biosynthetic pathway leading to the formation of C6 aldehydes.

Caption: Biosynthesis of C6 Aldehydes in Plants.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound from plant matrices is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the extraction and concentration of volatiles from the headspace of a sample without the use of solvents.

4.1. Representative Experimental Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

Objective: To extract, identify, and semi-quantify this compound and other volatile aldehydes from a plant tissue sample.

Materials:

-

Fresh plant tissue (e.g., onion bulb, watermelon fruit)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Spatula

-

Internal standard solution (e.g., 1-heptanol in methanol, 100 µg/mL)

Procedure:

-

Sample Preparation:

-

Weigh 2.0 ± 0.1 g of fresh plant tissue into a 20 mL headspace vial.

-

For semi-quantification, add 10 µL of the internal standard solution directly onto the sample.

-

Immediately seal the vial with the screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a heating block or the autosampler's incubator set at 40°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Immediately after extraction, insert the SPME fiber into the GC injection port, heated to 250°C, for thermal desorption of the analytes for 5 minutes in splitless mode.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/min.

-

Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 35-350.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Data Analysis:

-

Identification: Identify this compound by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley) and by comparing its retention index with literature values.

-

Semi-Quantification: Calculate the relative abundance of this compound by comparing its peak area to the peak area of the internal standard.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound in plant samples.

Caption: Experimental Workflow for Plant Volatile Analysis.

Conclusion

This compound is a naturally occurring C6-aldehyde found in certain plants, likely contributing to their characteristic aroma profiles and defense mechanisms. Its biosynthesis follows the well-established lipoxygenase pathway. While its presence has been confirmed in species like onion and watermelon, a significant gap exists in the scientific literature regarding its quantitative levels in these and other plants. The provided experimental protocol offers a robust methodology for researchers to pursue the quantification of this compound and further elucidate its physiological roles in the plant kingdom. Future research focusing on the quantitative analysis of this compound across a wider range of plant species and under different physiological conditions is warranted to fully understand its significance.

An In-depth Technical Guide to the Biosynthesis of (Z)-Hex-4-enal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Hex-4-enal is a C6 volatile organic compound, part of a broader class known as green leaf volatiles (GLVs), which are integral to plant defense signaling and contribute to the characteristic aroma of freshly cut grass. The biosynthesis of these compounds is a rapid response to tissue damage, such as from herbivory or mechanical stress. This technical guide provides a detailed overview of the core biosynthetic pathway leading to the formation of C6 aldehydes, with a focus on the current understanding of this compound. It includes a summary of the key enzymes, their kinetic properties, detailed experimental protocols for pathway analysis, and a description of the upstream signaling cascade that regulates this crucial defense mechanism. While the primary pathway for the more common (Z)-3-hexenal isomer is well-established, the precise enzymatic origin of this compound is less documented, suggesting it may be a minor product or arise from alternative enzymatic activities.

The Core Biosynthetic Pathway: The Lipoxygenase (LOX) Pathway

The formation of this compound and other C6 GLVs is initiated by the lipoxygenase (LOX) pathway, which is activated upon cellular disruption. In intact plant cells, the enzymes of this pathway are physically separated from their substrates.[1] Damage to the tissue, for instance by wounding, brings the enzymes and substrates into contact, triggering the rapid synthesis of volatile aldehydes.[1]

The primary precursor for C6 aldehydes is α-linolenic acid (C18:3), a polyunsaturated fatty acid commonly found in plant cell membranes.[2][3] The pathway proceeds through two main enzymatic steps:

-

Oxygenation by Lipoxygenase (LOX): Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[3] In the case of α-linolenic acid, 13-lipoxygenase (13-LOX) specifically introduces oxygen at the 13th carbon position, forming 13(S)-hydroperoxy-linolenic acid (13-HPOT).[4][5]

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-HPOT intermediate is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B).[5][6] This reaction yields a C6 aldehyde and a C12 oxo-acid. The cleavage of 13-HPOT is known to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[6]

The direct enzymatic production of This compound via this pathway is not well-documented in the scientific literature. The predominant C6 aldehyde product from the cleavage of 13-HPOT is (Z)-3-hexenal.[4][5] It is plausible that this compound is a minor product of certain HPL isozymes or that it is formed through an alternative, less-characterized pathway. Further research is needed to elucidate the specific enzymatic origin of this particular isomer.

Diagram of the Core Biosynthesis Pathway

Caption: The core enzymatic cascade for the biosynthesis of C6 aldehydes from α-linolenic acid.

Quantitative Data

Quantitative understanding of the biosynthesis of this compound and related GLVs requires analysis of enzyme kinetics and product yields. The following tables summarize available data, although specific kinetic parameters for this compound formation are not widely reported.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |

| Soybean Lipoxygenase-1 | Linoleic Acid | 11.2 | 55 (s⁻¹) | - | Glycine max | [7] |

| Cucumber Lipoxygenase 3 | α-Linolenic Acid | - | - | - | Cucumis sativus | [8] |

| Arabidopsis thaliana 13-HPL | 13(S)-HPOT | - | - | - | Arabidopsis thaliana | [9] |

Table 2: C6-Aldehyde Production Yields

| Plant/System | Condition | (Z)-3-Hexenal Yield | (E)-2-Hexenal Yield | Reference |

| Transgenic Potato (HPL antisense) | Wounded Leaves | Reduced to 23% of WT | Reduced to 54% of WT | [6] |

| Mint Leaves Extract | 15 min reaction | Up to 2.58 µmol | - | [8] |

| Recombinant E. coli (Olive HPL) | Biotransformation | ~5.61 mM (total C6 aldehydes) | - | [10] |

| Recombinant S. cerevisiae (LOX & HPL) | Biotransformation | ~0.6 mM (total GLV) | - | [10] |

Note: Yields are highly dependent on the experimental setup, substrate availability, and the specific enzymes used.

Experimental Protocols

Protocol for Lipoxygenase (LOX) Activity Assay

This protocol is based on the spectrophotometric detection of the formation of conjugated dienes from linolenic acid.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH can be optimized, typically 6.5-7.5)

-

Linolenic acid substrate solution (e.g., 10 mM stock in ethanol)

-

Purified or crude enzyme extract

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the sodium phosphate buffer.

-

Add the linolenic acid substrate to the cuvette and mix gently.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm over time (typically for 1-5 minutes). This wavelength corresponds to the formation of the conjugated diene system in the hydroperoxide product.

-

The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is often defined as the amount of enzyme that produces 1 µmol of hydroperoxide per minute, using an extinction coefficient for the hydroperoxide (e.g., 25,200 M⁻¹cm⁻¹).

Protocol for Hydroperoxide Lyase (HPL) Activity Assay

This protocol measures the consumption of the hydroperoxide substrate by HPL.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH typically 6.5-7.0)

-

13(S)-HPOT substrate (can be synthesized from linolenic acid using LOX)

-

Purified or crude enzyme extract containing HPL

-

UV-Vis Spectrophotometer

Procedure:

-

Synthesize the 13(S)-HPOT substrate by incubating linolenic acid with a commercial lipoxygenase preparation. The product can be purified if necessary.

-

Prepare the reaction mixture in a quartz cuvette with the sodium phosphate buffer.

-

Add the 13(S)-HPOT substrate to the cuvette.

-

Initiate the reaction by adding the HPL-containing enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time. The disappearance of the conjugated diene system indicates HPL activity.

-

Calculate the enzyme activity based on the rate of substrate consumption.

Protocol for Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C6 Volatiles

This method is used for the identification and quantification of volatile products like this compound.

Materials:

-

Plant tissue (e.g., leaves)

-

Headspace vials with septa

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., a known amount of a C7 or C8 hydrocarbon)

Procedure:

-

Place a known weight of plant tissue into a headspace vial.

-

For wounding experiments, damage the tissue mechanically (e.g., with a blade) immediately before sealing the vial.

-

Add an internal standard if quantitative analysis is desired.

-

Seal the vial tightly.

-

Incubate the vial at a controlled temperature (e.g., 30-40°C) for a specific time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Use an automated headspace sampler to inject a known volume of the headspace gas into the GC-MS system.

-

Separate the volatile compounds on a suitable GC column (e.g., a non-polar or mid-polar column).

-

Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST) and retention times of authentic standards.

-

Quantify the compounds by comparing their peak areas to that of the internal standard.

Diagram of Experimental Workflow for Volatile Analysis

Caption: A typical workflow for the analysis of wound-induced plant volatiles.

Regulatory Signaling Pathway

The biosynthesis of GLVs is tightly regulated and induced by various stresses, most notably mechanical wounding and herbivory. The signaling cascade that leads to the transcriptional activation of the LOX and HPL genes is primarily mediated by the phytohormone jasmonic acid (JA).

The Jasmonate Signaling Cascade:

-

Wounding Signal Perception: Mechanical damage leads to the generation of systemic signals.[11][12]

-

Jasmonic Acid Synthesis: In response to these signals, the biosynthesis of jasmonic acid is initiated, starting with the oxygenation of linolenic acid by 13-LOX in the chloroplasts.[10]

-

Conversion to the Active Form: JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[2]

-

Derepression of Transcription Factors: In the absence of JA-Ile, JAZ (Jasmonate ZIM-domain) proteins act as transcriptional repressors. They bind to and inhibit transcription factors such as MYC2, which are positive regulators of JA-responsive genes.[2][3]

-

JAZ Protein Degradation: The binding of JA-Ile to its co-receptor, the F-box protein COI1, targets the JAZ repressors for degradation via the 26S proteasome.[3][13]

-

Gene Expression: The degradation of JAZ proteins releases the MYC2 transcription factors, allowing them to bind to the promoters of early JA-responsive genes, including LOX and HPL, thereby upregulating their transcription and leading to the production of GLVs.[2][14]

Diagram of the Jasmonate Signaling Pathway

Caption: Simplified model of the jasmonate signaling pathway leading to the expression of GLV biosynthetic genes.

Conclusion

The biosynthesis of this compound is part of the broader and well-conserved lipoxygenase pathway, a critical component of plant defense. This pathway is initiated by the enzymatic oxidation of linolenic acid by 13-LOX, followed by the cleavage of the resulting hydroperoxide by HPL. The production of these volatiles is under tight transcriptional control, primarily regulated by the jasmonic acid signaling cascade, which is activated upon wounding. While the formation of the major C6 aldehyde, (Z)-3-hexenal, is well-understood, the specific origin of the (Z)-4-enal isomer remains an area for further investigation. The protocols and data presented here provide a framework for researchers to explore the nuances of this pathway and its role in plant physiology and defense. Future studies focusing on the substrate specificity of various HPL isozymes will be crucial to fully elucidate the complete profile of green leaf volatiles produced by plants.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of a Hexenal Reductase That Modulates the Composition of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Wound response in plants - Wikipedia [en.wikipedia.org]

- 11. Wound signalling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systemic wound signaling in plants: A new perception - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional and post-transcriptional regulation of the jasmonate signalling pathway in response to abiotic and harvesting stress in Hevea brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

The Lipoxygenase Pathway: A Technical Guide to the Biosynthesis of C6 Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipoxygenase (LOX) pathway is a critical metabolic cascade in plants, initiating a series of reactions that produce a diverse array of bioactive compounds known as oxylipins. Among the most prominent products of this pathway are the C6 volatile aldehydes, including hexanal and various isomers of hexenal. These compounds, often referred to as "green leaf volatiles" (GLVs), are responsible for the characteristic aroma of freshly cut grass and contribute significantly to the flavor profiles of many fruits and vegetables.[1][2] Beyond their sensory attributes, C6 aldehydes play crucial roles in plant defense against herbivores and pathogens, acting as signaling molecules to activate defense-related genes and exhibiting direct antimicrobial and antifungal properties.[3][4][5][6] This technical guide provides an in-depth exploration of the core enzymatic steps in the lipoxygenase pathway leading to the formation of C6 aldehydes, complete with quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core Pathway: From Polyunsaturated Fatty Acids to C6 Aldehydes

The biosynthesis of C6 aldehydes is a two-step enzymatic process primarily involving lipoxygenase (LOX) and hydroperoxide lyase (HPL).[7][8] The pathway is typically initiated in response to tissue damage, which brings the enzymes into contact with their substrates.

Step 1: Dioxygenation by Lipoxygenase (LOX)

The pathway begins with the dioxygenation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from plant cell membranes upon wounding.[8][9] Lipoxygenases (EC 1.13.11.12) are non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into the fatty acid backbone.[10][11] Plant LOXs are classified based on their positional specificity of oxygenation on the C18 fatty acid chain, leading to the formation of either 9- or 13-hydroperoxides.[9] The formation of C6 aldehydes specifically originates from the 13-hydroperoxy derivatives.[1][12]

-

13-Lipoxygenases (13-LOXs) catalyze the formation of (13S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) from linoleic acid and (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT) from α-linolenic acid.[9]

Step 2: Cleavage by Hydroperoxide Lyase (HPL)

The hydroperoxy fatty acids generated by LOX are then cleaved by hydroperoxide lyase (HPL; EC 4.1.2.92), a member of the cytochrome P450 family (CYP74B and CYP74C).[13][14] This cleavage occurs at the C12-C13 bond of the 13-hydroperoxides, yielding a C6 volatile aldehyde and a C12 oxo-acid.[7]

-

Cleavage of 13-HPOD by HPL produces hexanal .[1]

-

Cleavage of 13-HPOT by HPL yields (Z)-3-hexenal .[1]

The initially formed (Z)-3-hexenal can then undergo isomerization, either spontaneously or enzymatically, to the more stable (E)-2-hexenal.[1] These C6 aldehydes can be further metabolized by alcohol dehydrogenases (ADHs) to their corresponding alcohols (hexanol, (Z)-3-hexenol, (E)-2-hexenol), which can then be esterified.[8][15]

Quantitative Data

The kinetic parameters of lipoxygenase and hydroperoxide lyase can vary significantly depending on the plant source, specific isoform, substrate, and reaction conditions such as pH and temperature. The following tables summarize key quantitative data from the literature to provide a comparative overview.

Table 1: Kinetic Parameters of Plant Lipoxygenases (LOX)

| Plant Source | Enzyme/Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Mung Bean (Vigna radiata) | Purified LOX | Linoleic Acid | 79.79 | - | 6.5 | 35 | [8][16] |

| Linolenic Acid | 135.5 | - | [16] | ||||

| Arachidonic Acid | 253.1 | - | [16] | ||||

| Durum Wheat (Triticum durum) | Crude Extract | Linoleic Acid | 131 | 42.37 (units/mg) | 5.0 and 6.5 | 40 | [17] |

| Soybean (Glycine max) | LOX-1 | Linoleic Acid | 12 | - | 9.0 | 25 | [10] |

| Arabidopsis thaliana | AtLOX1 | Linoleic Acid | - | ~310 (turnovers/sec) | 6.0 | - | [18] |

| Tomato (Solanum lycopersicum) | LOXA | Linoleic Acid | - | ~390 (turnovers/sec) | 6.0 | - | [18] |

| Grape (Vitis vinifera) | LOXA-TP | - | - | - | 5.5 | 25 | [19] |

| LOXO-TP | - | - | - | 7.5 | 25 | [19] |

Table 2: Kinetic and Activity Data for Hydroperoxide Lyase (HPL)

| Plant Source | Enzyme Type | Substrate | Km (µM) | Vmax (units/mg) | Specific Activity | Optimal pH | Reference(s) |

| Potato (Solanum tuberosum) | Recombinant | 13-HPOT | 56.6 | 71.3 | - | 6.5 | [18] |

| Almond (Prunus dulcis) | Native | 9-HPOD | - | - | 1000 nmol/mg | 6.5-7.0 | [2] |

| Recombinant | 9-HPOD | - | - | 2500 nmol/mg | 6.5-7.0 | [2] | |

| Olive (Olea europaea) | Recombinant (wt) | 13-HPOD | - | - | 93.5% conversion | - | [20] |

| Recombinant (wt) | 13-HPOT | - | - | 73% conversion | - | [20] | |

| Soybean (Glycine max) | Leaf/Chloroplast | 13-HPOD | - | - | 66-85% yield | - | [21] |

| Seed/Seedling | 13-HPOD | - | - | 36-56% yield | - | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the lipoxygenase pathway leading to C6 aldehydes.

Protocol 1: Spectrophotometric Assay for Lipoxygenase (LOX) Activity

This protocol is based on the method described by Axelrod et al. (1981), which measures the increase in absorbance at 234 nm due to the formation of conjugated dienes in the hydroperoxide products.[7][20]

Materials:

-

Linoleic acid

-

Tween 20

-

0.5 M NaOH

-

50 mM Phosphate buffer (pH 6.0 - 9.0, depending on the enzyme's optimal pH)

-

Enzyme extract (e.g., crude plant extract or purified LOX)

-

Spectrophotometer capable of reading at 234 nm

-

Cuvettes

Procedure:

-

Preparation of 10 mM Sodium Linoleate Stock Solution: a. In a light-protected flask (e.g., wrapped in aluminum foil), add 78 µL of linoleic acid and 90 µL of Tween 20 to 10 mL of deionized water (previously boiled and cooled to remove dissolved oxygen).[7] b. Mix gently to avoid bubble formation.[20] c. Add 0.5 M NaOH dropwise (approximately 100 µL) until the solution clarifies.[7][20] d. Transfer the solution to a 25 mL volumetric flask, protect from light, and bring the volume to 25 mL with deionized water. e. Aliquot into amber microtubes and store at -20°C.[7]

-

Enzyme Assay: a. Prepare the reaction mixture in a cuvette by adding the appropriate volume of phosphate buffer and the enzyme extract. The final volume is typically 1 mL or 3 mL. For a 1 mL reaction, a typical mixture would be ~980-990 µL buffer and 10-20 µL of enzyme extract. b. Prepare a blank cuvette containing the same amount of buffer and substrate, but without the enzyme extract. c. Zero the spectrophotometer at 234 nm using the blank. d. Initiate the reaction by adding a small volume of the sodium linoleate stock solution to the sample cuvette (e.g., 10 µL for a final concentration of 100 µM).[8] e. Immediately mix by inversion and monitor the increase in absorbance at 234 nm for 1-3 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

-

Calculation of Enzyme Activity: a. Determine the rate of reaction (ΔA234/min) from the linear portion of the absorbance versus time plot. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA234/min) / ε * Vt / Ve where:

-

ε (molar extinction coefficient for conjugated dienes) = 25,000 M-1cm-1

-

Vt = Total volume of the assay (mL)

-

Ve = Volume of the enzyme extract used (mL) c. One unit of LOX activity is often defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute under the specified conditions.[8]

-

Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay

This protocol involves the preparation of the hydroperoxide substrate followed by monitoring its cleavage by HPL.[2][4]

Materials:

-

Linoleic acid or α-linolenic acid

-

Soybean lipoxygenase (commercially available)

-

Sodium borate buffer (e.g., 70 mM, pH 9.0)

-

1 M HCl

-

Diethyl ether

-

Enzyme extract containing HPL

-

Sodium phosphate buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer

Procedure:

-

Preparation of 13-Hydroperoxide Substrate: a. In a flask under oxygen bubbling, dissolve linoleic or α-linolenic acid in sodium borate buffer containing NaOH.[2] b. Add commercial soybean LOX to initiate the reaction and stir for 30 minutes at 4°C.[2] c. Stop the reaction by acidifying to pH 3 with 1 M HCl.[2] d. Extract the hydroperoxides with diethyl ether, wash with water, and evaporate the solvent. The concentration of the hydroperoxide can be determined spectrophotometrically at 234 nm.

-

HPL Activity Assay: a. Prepare the reaction mixture in a cuvette containing sodium phosphate buffer and the HPL enzyme extract.[2] b. Initiate the reaction by adding the prepared hydroperoxide substrate (e.g., to a final concentration of 43 µM).[2] c. Continuously monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system of the hydroperoxide.[2]

-

Calculation of HPL Activity: a. Determine the rate of decrease in absorbance (ΔA234/min). b. Calculate the enzyme activity similarly to the LOX assay. One unit of HPL activity can be defined as the amount of enzyme that converts 1 µmol of substrate per minute.[2]

Protocol 3: Quantification of C6 Aldehydes by GC-MS

This protocol outlines a general procedure for the analysis of volatile C6 aldehydes from plant tissues or enzymatic reactions using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Materials:

-

Plant tissue or enzyme reaction mixture

-

Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB)

-

Vials with septa

-

Internal standard (e.g., 2-ethyl-1-butanol or a deuterated aldehyde)

-

GC-MS system

Procedure:

-

Sample Preparation: a. Place a known amount of plant tissue or the enzyme reaction mixture into a headspace vial. b. Add a known amount of the internal standard. c. Seal the vial with a septum cap.

-

Headspace SPME: a. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 6-30 minutes) at a controlled temperature (e.g., 25-40°C) to allow the volatile aldehydes to adsorb onto the fiber.[13]

-

GC-MS Analysis: a. Insert the SPME fiber into the heated injection port of the GC-MS to desorb the analytes. b. Use a suitable capillary column (e.g., DB-5ms) for separation. c. Set the oven temperature program to achieve good separation of the C6 aldehydes. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C. d. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: a. Identify the C6 aldehydes based on their retention times and mass spectra compared to authentic standards. b. Quantify the aldehydes by comparing the peak area of each analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of the C6 aldehyde standards.

Mandatory Visualizations

Signaling Pathway

Caption: The lipoxygenase pathway for C6 aldehyde biosynthesis.

Experimental Workflow: LOX Activity Assay

Caption: Workflow for spectrophotometric LOX activity assay.

Logical Relationship: Substrate to Product

Caption: Logical flow from substrates to C6 aldehyde products.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. aocs.org [aocs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 15. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Olive Recombinant Hydroperoxide Lyase, an Efficient Biocatalyst for Synthesis of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hydroperoxide Lyase in (Z)-Hex-4-enal Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Hex-4-enal is a volatile organic compound contributing to the characteristic aroma of many plants. Its biosynthesis is believed to occur via the oxylipin pathway, where hydroperoxide lyase (HPL) plays a pivotal enzymatic role. This technical guide provides an in-depth analysis of the function of HPL in the formation of C6-aldehydes, with a specific focus on the less-documented this compound. While the pathway for the well-known isomer, (Z)-3-hexenal, is clearly established, the precise mechanism for this compound formation remains an area of active investigation. This document summarizes the current understanding, details relevant experimental protocols, and presents available quantitative data to support further research in this field.

Introduction to the Oxylipin Pathway and Green Leaf Volatiles

Green Leaf Volatiles (GLVs) are a group of C6 compounds, including aldehydes and alcohols, that are rapidly released by plants in response to tissue damage caused by herbivores or mechanical stress.[1][2] These compounds are crucial for plant defense signaling and contribute to the characteristic "green" aroma of freshly cut grass and many fruits and vegetables.[1][3] The biosynthesis of GLVs is initiated from polyunsaturated fatty acids, primarily linoleic and linolenic acids, through the oxylipin pathway.[2][4]

The initial step is the oxygenation of these fatty acids by lipoxygenase (LOX) to form fatty acid hydroperoxides.[3][4] Subsequently, hydroperoxide lyase (HPL), a cytochrome P450 enzyme of the CYP74 family, cleaves these hydroperoxides into a C6 volatile aldehyde and a C12 oxo-acid.[1][3][4]

The Role of Hydroperoxide Lyase (HPL)

HPLs are categorized based on their substrate specificity, primarily as 9-HPLs or 13-HPLs, which cleave 9-hydroperoxides and 13-hydroperoxides of fatty acids, respectively.[2] The most extensively studied reaction is the cleavage of 13-hydroperoxy-linolenic acid by 13-HPL to produce (Z)-3-hexenal.[5][6]

Mechanism of Action

The catalytic mechanism of HPL involves the isomerization of the fatty acid hydroperoxide into a short-lived hemiacetal intermediate.[7][8] This hemiacetal then spontaneously decomposes into the final C6 aldehyde and C12 oxo-acid products.[7][8]

Biosynthesis of this compound: A Hypothetical Pathway

While the formation of (Z)-3-hexenal is well-documented, the specific biosynthetic route to this compound is not definitively established in the current literature. Based on the known mechanisms of HPL and the structural features of this compound, a hypothetical pathway can be proposed. The formation of this compound would likely require a specific fatty acid hydroperoxide precursor that, upon cleavage by a specific HPL, yields this particular isomer.

This would likely involve a shift in the double bond position of the initial polyunsaturated fatty acid precursor or a different regiospecificity of the lipoxygenase and subsequent cleavage by HPL. Further research is necessary to identify the precise substrate and the specific HPL responsible for this compound biosynthesis.

Quantitative Data on Hydroperoxide Lyase Activity

| Enzyme Source | Substrate | Product | Specific Activity | Yield | Reference |

| Recombinant Bell Pepper HPL in S. cerevisiae | 13-(S)-hydroperoxy linolenic acid | (Z)-3-hexenal | 6000 µmol/hr/mg protein | - | EP0801133B1[9] |

| Potato Leaf Extract | 13-hydroperoxy-linolenic acid (13-HPOT) | (E)-2-hexenal | 1,454 ± 83 nmol/min/g fresh weight | - | Vancanneyt et al., 2001[6] |

| Recombinant Tomato HPL in E. coli | α-linolenic acid (via in-situ 13-HPOT formation) | (Z)-3-hexenal | - | 5.1 g/L | Kumar et al., 2015 |

Experimental Protocols

Synthesis of Hydroperoxide Substrates

Protocol for the Synthesis of 13-Hydroperoxy-linolenic acid (13-HPOT):

-

Materials: Linolenic acid, soybean lipoxygenase (Type I-B), borate buffer (0.2 M, pH 9.0), HCl.

-

Procedure:

-

Dissolve linolenic acid in ethanol.

-

Add the linolenic acid solution to the borate buffer with vigorous stirring.

-

Add soybean lipoxygenase to the mixture.

-

Incubate at room temperature with continuous stirring and oxygen supply for 1-2 hours.

-

Stop the reaction by acidifying the mixture to pH 3.5-4.0 with HCl.

-

Extract the 13-HPOT with diethyl ether or ethyl acetate.

-

Wash the organic phase with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure. The product can be purified by silica gel chromatography.

-

Hydroperoxide Lyase Activity Assay

Spectrophotometric Assay:

-

Principle: This assay measures the decrease in absorbance at 234 nm, which corresponds to the consumption of the conjugated diene system of the fatty acid hydroperoxide substrate.

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (0.1 M, pH 6.5), the enzyme extract, and the hydroperoxide substrate (e.g., 13-HPOT).

-

Monitor the decrease in absorbance at 234 nm over time using a spectrophotometer.

-

One unit of HPL activity can be defined as the amount of enzyme that catalyzes the degradation of 1 µmol of substrate per minute.

-

GC-MS Analysis of Volatile Products:

-

Principle: This method allows for the direct quantification of the volatile aldehyde products.

-

Procedure:

-

Perform the enzymatic reaction in a sealed vial.

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Analyze the headspace volatiles by gas chromatography-mass spectrometry (GC-MS).

-

Use an internal standard for quantification.

-

Identify the products by comparing their retention times and mass spectra with those of authentic standards.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional insights into the reaction specificity of catalase-related hydroperoxide lyase: A shift from lyase activity to allene oxide synthase by site-directed mutagenesis | PLOS One [journals.plos.org]

- 3. Epoxidation of trans-4-hydroxy-2-nonenal by fatty acid hydroperoxides and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the specificity of lipid hydroperoxide fragmentation by fatty acid hydroperoxide lyase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. EP0801133B1 - Hydroperoxide lyases - Google Patents [patents.google.com]

- 9. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of (Z)-Hex-4-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for (Z)-Hex-4-enal (CAS Registry Number: 4634-89-3). This document is intended to serve as a comprehensive resource, presenting detailed spectral data and the experimental protocols for their acquisition.

This compound , a volatile organic compound with the molecular formula C₆H₁₀O, is a significant flavor and aroma component found in various natural sources, including onions and watermelon. Its characterization is crucial for quality control in the food and fragrance industries, as well as for researchers studying its biochemical pathways and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.7 | Triplet (t) | CHO |

| ~5.5 | Multiplet (m) | CH =CH |

| ~5.3 | Multiplet (m) | CH=CH |

| ~2.4 | Multiplet (m) | CH ₂-CHO |

| ~2.2 | Multiplet (m) | CH ₂-CH= |

| ~1.6 | Doublet of triplets (dt) | CH ₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~202 | C HO |

| ~130 | C H=CH |

| ~125 | CH=C H |

| ~43 | C H₂-CHO |

| ~21 | C H₂-CH= |

| ~14 | C H₃ |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

Predicted Mass Spectrum Data

| m/z | Predicted Ion |

| 98 | [M]⁺ (Molecular Ion) |

| 69 | [M-CHO]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

| 29 | [CHO]⁺ |

Experimental Protocols

Detailed experimental procedures are essential for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of volatile aldehydes like this compound is as follows:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For the analysis of volatile compounds like this compound, GC-MS is the technique of choice. A typical protocol is outlined below:

-

Sample Preparation: The sample can be injected directly if it is a liquid, or a headspace or solid-phase microextraction (SPME) technique can be used for samples with low concentrations of the analyte.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 1-5 minutes.

-

Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 250-300 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed using the instrument's software. The mass spectrum of the peak corresponding to this compound is compared with a library database (e.g., NIST, Wiley) for identification.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for NMR and MS analysis of this compound.

In-Depth Toxicological Profile of (Z)-Hex-4-enal

A Technical Guide for Researchers and Drug Development Professionals

(Z)-Hex-4-enal , a volatile organic compound found in various fruits and vegetables, is also utilized as a flavoring agent in the food industry. A comprehensive understanding of its toxicological profile is essential for risk assessment and ensuring human safety. This technical guide provides a detailed overview of the available toxicological data on this compound, leveraging read-across data from structurally similar compounds where direct data is unavailable. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Direct toxicological data for this compound is limited. Therefore, a read-across approach has been employed, primarily using data from its structural isomer, trans-2-hexenal, a well-studied α,β-unsaturated aldehyde. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as part of a group of flavoring agents and have not expressed a safety concern at current intake levels. This guide summarizes the available data on acute, sub-chronic, and genetic toxicity, and details the experimental protocols for key studies.

Data Presentation

Due to the scarcity of direct quantitative toxicological data for this compound, this section presents data for the read-across surrogate, trans-2-hexenal.

Table 1: Acute Toxicity of trans-2-Hexenal

| Species | Route of Administration | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 780 mg/kg bw | [1] |

| Rabbit | Dermal | LD50 | 600 mg/kg bw | [2] |

Table 2: Repeated-Dose Toxicity of trans-2-Hexenal

| Species | Duration | Route of Administration | NOAEL | Study Type | Reference |

| Rabbit | 13 weeks | Oral (gavage) | 200 mg/kg bw/day | Sub-chronic toxicity study | [3] |

Table 3: Genotoxicity of trans-2-Hexenal

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames test) | S. typhimurium TA100, TA104 | Without S9 | Positive | [3] |

| In vivo Micronucleus Test | Human buccal mucosa cells | N/A | Positive | [2] |

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below, based on OECD guidelines and published literature.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol for trans-2-hexenal followed the principles of OECD Guideline 471.

-

Strains: Salmonella typhimurium strains TA100 and TA104, which are sensitive to base-pair substitution mutagens, were used.

-

Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Procedure: The tester strains were exposed to various concentrations of the test substance in the presence and absence of the S9 mix. The mixture was then plated on a minimal glucose agar medium lacking histidine.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Micronucleus Assay

The in vivo micronucleus assay assesses the ability of a substance to cause chromosomal damage. The study on trans-2-hexenal in human buccal mucosa cells provides evidence of its genotoxic potential in vivo.

-

Subjects: Healthy, non-smoking human volunteers were recruited.

-

Exposure: Subjects rinsed their mouths with a dilute aqueous solution of trans-2-hexenal (e.g., 10 ppm) for a specified duration and frequency.

-

Sample Collection: Exfoliated buccal mucosa cells were collected at baseline and at several time points after exposure by gently scraping the inside of the cheek.

-

Slide Preparation: The collected cells were smeared onto microscope slides, fixed, and stained with a DNA-specific stain (e.g., Giemsa or DAPI).

-

Analysis: The frequency of micronucleated cells (cells containing small, extranuclear bodies of chromatin) was determined by microscopic examination of a large number of cells (typically at least 2000 cells per subject per time point). An increase in the frequency of micronucleated cells post-exposure indicates chromosomal damage.

90-Day Repeated-Dose Oral Toxicity Study in Rodents

This study provides information on the potential adverse health effects of a substance following prolonged exposure. The protocol is based on OECD Guideline 408.

-

Animals: Young, healthy rodents (typically rats) of a single strain are used. Both sexes are included in equal numbers.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality.

-

Administration: The test substance is administered orally, typically by gavage or in the diet, seven days a week for 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Endpoint Evaluation: The study evaluates a wide range of endpoints, including mortality, clinical signs, body weight changes, organ weights, and microscopic changes in tissues, to determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualization

Metabolic Pathway of Unsaturated Aldehydes

Caption: Metabolic detoxification of unsaturated aldehydes via glutathione conjugation.

Experimental Workflow for Ames Test

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Logical Relationship in Read-Across for Toxicity Assessment

References

(Z)-Hex-4-enal: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment conducted by a qualified safety professional. All laboratory work should be conducted in accordance with institutional and regulatory safety standards.

Introduction

(Z)-Hex-4-enal (CAS No. 4634-89-3) is a volatile organic compound with a pungent odor, naturally present in some plants like onions.[1] It is utilized as a flavoring agent and as an intermediate in organic synthesis.[1] Its chemical structure, featuring both an aldehyde functional group and a cis-alkene, dictates its reactivity and potential hazards. This guide provides an in-depth overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquid | Category 3 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | None | H401: Toxic to aquatic life |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | ChemBK |

| Molar Mass | 98.14 g/mol | ChemBK |

| Appearance | Colorless liquid | ChemBK |

| Odor | Pungent | Xinchem |

| Boiling Point | 73.5-75 °C at 13.33 kPa | ChemBK |

| Flash Point | 17.78 °C (64.00 °F) | The Good Scents Company |

| Density | 0.828 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Solubility | Slightly soluble in water; soluble in acetic acid, phthalate esters, ethers, and most non-volatile oils. | ChemBK |

| Vapor Pressure | 11.264 mmHg at 25°C | ChemBK |

| Refractive Index | 1.422 | ChemBK |

Toxicological Information

-

Acute Toxicity: It is expected to be harmful if swallowed, based on the classification of the similar compound (Z)-3-hexenal. It causes skin and serious eye irritation upon contact.[1] Inhalation of vapors may cause respiratory tract irritation.

-

Chronic Toxicity: No specific data on the chronic toxicity of this compound was found.

-

Mechanism of Toxicity: As an α,β-unsaturated aldehyde, its toxicity is likely mediated by its electrophilic nature. These compounds can react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, via a Michael addition reaction. This can lead to enzyme inactivation, depletion of cellular antioxidants like glutathione, and induction of oxidative stress.

Potential Signaling Pathway Interactions

While specific studies on this compound are lacking, other unsaturated aldehydes have been shown to activate cellular stress response pathways. It is plausible that this compound could modulate similar pathways.

Caption: Potential signaling pathways affected by unsaturated aldehydes.

Experimental Protocols: Safety and Handling

Due to the lack of specific, detailed experimental protocols for this compound in the literature, the following section provides generalized procedures based on best practices for handling volatile, flammable, and irritant aldehydes in a research setting.

Risk Assessment

A thorough risk assessment should be performed before any new experiment involving this compound. The following workflow can be used as a guide.

Caption: Risk assessment workflow for handling this compound.

General Handling and Storage

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use explosion-proof electrical equipment. Ground all containers and transfer equipment to prevent static discharge.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a respirator with an organic vapor cartridge may be required, based on a formal risk assessment.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Laboratory Synthesis: Oxidation of (Z)-hex-4-en-1-ol (General Procedure)

A common laboratory-scale synthesis involves the oxidation of the corresponding alcohol.

-

Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Reagents: Dissolve (Z)-hex-4-en-1-ol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reaction: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC), to the solution while stirring. Control the temperature as the reaction may be exothermic.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

Workup: Upon completion, quench the reaction and perform an appropriate aqueous workup to remove the oxidant and byproducts.

-

Purification: Purify the crude this compound by distillation or column chromatography.

Spill and Emergency Procedures

-

Small Spills: For a small spill contained within a fume hood, absorb the material with a spill pillow or other absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately and alert institutional safety personnel.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Reactivity and Stability

-

Chemical Stability: this compound is stable under recommended storage conditions.

-

Reactivity:

-

The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

-

It can undergo nucleophilic addition reactions at the carbonyl carbon.

-

As an unsaturated aldehyde, it may be susceptible to polymerization.

-

-

Incompatible Materials: Strong oxidizing agents, strong bases.

-

Hazardous Decomposition Products: No specific data is available for this compound. However, the thermal decomposition of other unsaturated aldehydes is known to produce smaller, volatile aldehydes such as formaldehyde and acetaldehyde.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its flammability and irritant properties. While specific quantitative toxicological data is limited, a thorough understanding of the hazards associated with unsaturated aldehydes, coupled with stringent adherence to safe laboratory practices, is essential for its safe use. A comprehensive risk assessment should always precede any experimental work.

References

(Z)-Hex-4-enal: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Hex-4-enal, a volatile organic compound belonging to the class of medium-chain aldehydes, plays a significant role in the flavor and fragrance industry and is a subject of interest in the study of plant signaling pathways. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological relevance of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and a discussion of its role as a green leaf volatile in plant defense mechanisms. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Introduction

This compound, also known as cis-4-Hexenal, is a colorless to pale yellow liquid characterized by a distinct green and grassy odor. Its molecular formula is C6H10O.[1] This unsaturated aldehyde is a component of the aroma of certain plants, most notably onions.[2][3] While its isomer, (Z)-3-hexenal, is more commonly associated with the characteristic smell of freshly cut grass, this compound also contributes to the complex bouquet of plant volatiles.[4] In addition to its natural occurrence, this compound is synthesized for use as a flavoring agent in various food products.[5] This guide delves into the historical context of its identification, methods of preparation, and its biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C6H10O | [1][5] |

| Molecular Weight | 98.14 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Green, grassy | [1] |

| Boiling Point | 125.00 to 129.00 °C @ 760.00 mm Hg | [5] |

| 73.00 to 75.00 °C @ 100.00 mm Hg | [6] | |

| Density | 0.958 to 0.971 g/cm³ @ 25.00 °C | [5][6] |

| Refractive Index | 1.428 to 1.432 @ 20.00 °C | [5][6] |

| Solubility | Slightly soluble in water; soluble in ethanol, phthalates, ethers, and most fixed oils.[5] | |

| Flash Point | 17.78 °C (64.00 °F) | [6] |

| CAS Number | 4634-89-3 | [1][5] |

Discovery and History

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its identification is intrinsically linked to the broader research on flavor constituents of fruits and vegetables, as well as the synthesis of unsaturated aldehydes. The closely related isomer, cis-3-Hexenal, was first reported in 1962.[7] It is plausible that this compound was identified and characterized in the following years as analytical techniques such as gas chromatography-mass spectrometry (GC-MS) became more sophisticated, allowing for the separation and identification of closely related isomers in complex natural extracts and synthetic mixtures. Its formal recognition and characterization are evidenced by its inclusion in databases such as those maintained by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 3496.[5]

Synthesis and Manufacturing

This compound can be synthesized through various chemical routes. The two primary methods reported are the carbonylation of hexene and the oxidation of the corresponding alcohol, (Z)-hex-4-en-1-ol.

Carbonylation of Hexene

An industrial method for the preparation of this compound involves the carbonylation of hexene. This process utilizes carbon monoxide in the presence of a catalyst, typically under high-pressure conditions. While specific details of the industrial process are often proprietary, the general chemical transformation is as follows:

Caption: General workflow for the synthesis of this compound via carbonylation of hexene.

Oxidation of (Z)-Hex-4-en-1-ol

A common laboratory-scale synthesis involves the oxidation of (Z)-hex-4-en-1-ol.[8] This method offers good control over the stereochemistry of the double bond. Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid.

This protocol is a representative example of the oxidation of (Z)-hex-4-en-1-ol to this compound using PCC.

Materials:

-

(Z)-hex-4-en-1-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH2Cl2), anhydrous

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-hex-4-en-1-ol (1 equivalent) in anhydrous dichloromethane.

-

To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-